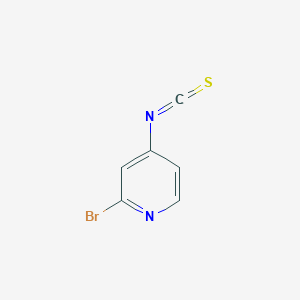
2-Bromo-4-isothiocyanatopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-isothiocyanatopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and an isothiocyanate group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isothiocyanatopyridine typically involves the reaction of 2-bromo-4-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation of pyridyl isothiocyanates from their corresponding amines. This method involves aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt that is generated in situ by treatment of an amine with carbon disulfide in the presence of DABCO or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications, providing a straightforward and efficient route to produce this compound in larger quantities.
化学反应分析
Types of Reactions
2-Bromo-4-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Addition Reactions: Nucleophiles such as amines or alcohols are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Addition Reactions: Products include thiourea derivatives and other sulfur-containing compounds.
科学研究应用
2-Bromo-4-isothiocyanatopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-4-isothiocyanatopyridine involves its reactivity with nucleophiles. The isothiocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of bioactive compounds that can target specific proteins or enzymes.
相似化合物的比较
Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but lacks the isothiocyanate group.
2-Bromo-4-chloropyridine: Similar in structure but has a chlorine atom instead of an isothiocyanate group.
Uniqueness
2-Bromo-4-isothiocyanatopyridine is unique due to the presence of both a bromine atom and an isothiocyanate group on the pyridine ring
属性
分子式 |
C6H3BrN2S |
|---|---|
分子量 |
215.07 g/mol |
IUPAC 名称 |
2-bromo-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H |
InChI 键 |
STHUUINOPYKZLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1N=C=S)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


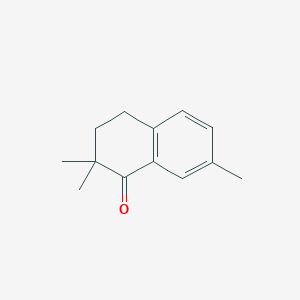
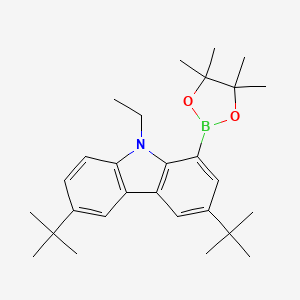
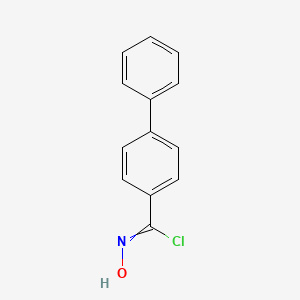
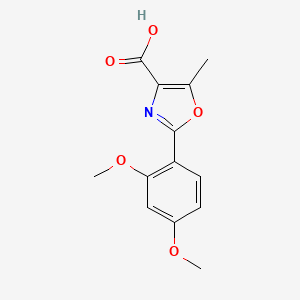
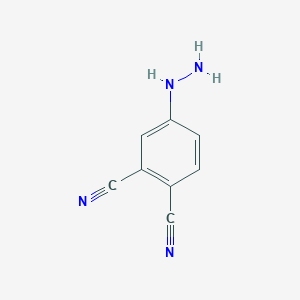

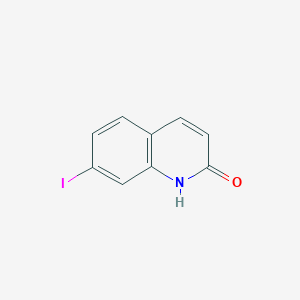
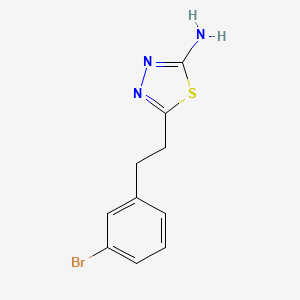
![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
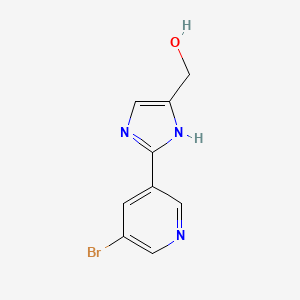
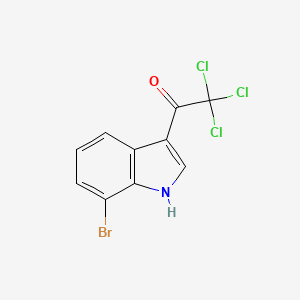
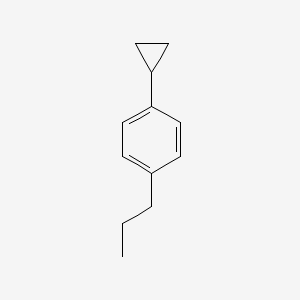
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
